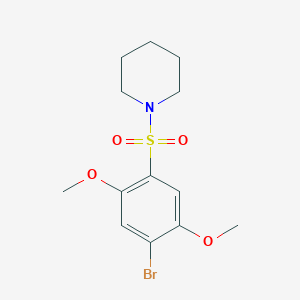
5-Chloro-8-quinolyl 3,4-dimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-8-quinolyl 3,4-dimethylbenzenesulfonate is a chemical compound with the molecular formula C₁₇H₁₄ClNO₃S and a molecular weight of 347.816 Da . This compound is known for its unique structure, which combines a quinoline moiety with a benzenesulfonate group, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-quinolyl 3,4-dimethylbenzenesulfonate typically involves the reaction of 5-chloro-8-quinoline with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-8-quinolyl 3,4-dimethylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline moiety can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Oxidation: Oxidized quinoline products.
Reduction: Reduced quinoline products.
Hydrolysis: 3,4-dimethylbenzenesulfonic acid and 5-chloro-8-quinolinol.
Aplicaciones Científicas De Investigación
5-Chloro-8-quinolyl 3,4-dimethylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-8-quinolyl 3,4-dimethylbenzenesulfonate involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the sulfonate group may enhance the compound’s solubility and facilitate its interaction with cellular membranes .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-8-quinolinyl 4-ethoxy-2,3-dimethylbenzenesulfonate
- 5-Chloro-8-quinolinyl 3,5-dimethoxybenzoate
- 5-Chloro-8-quinolinyl 2,5-dimethylbenzenesulfonate
Uniqueness
5-Chloro-8-quinolyl 3,4-dimethylbenzenesulfonate is unique due to its specific substitution pattern on the benzenesulfonate group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C17H14ClNO3S |
|---|---|
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
(5-chloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C17H14ClNO3S/c1-11-5-6-13(10-12(11)2)23(20,21)22-16-8-7-15(18)14-4-3-9-19-17(14)16/h3-10H,1-2H3 |
Clave InChI |
NQCADDSTCKYLEU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


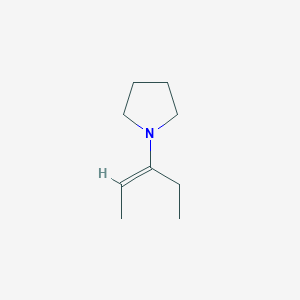
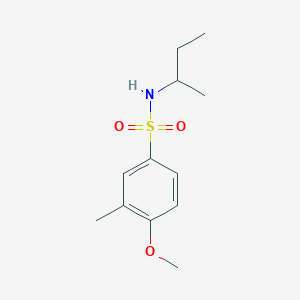

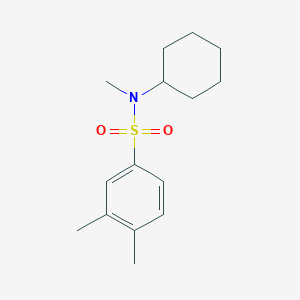

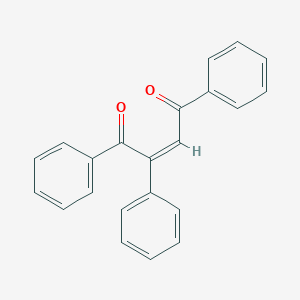
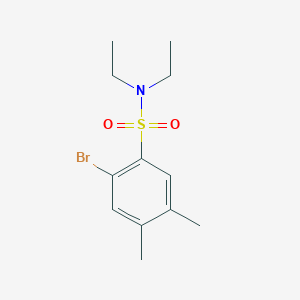

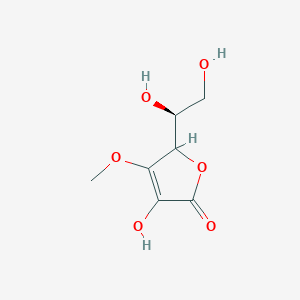

![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)
